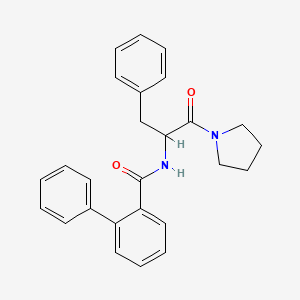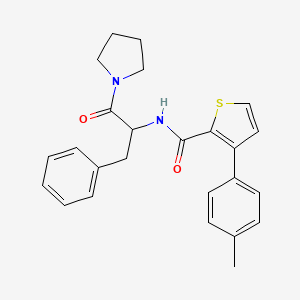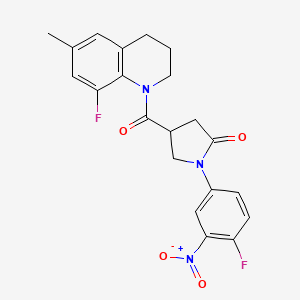
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide, also known as DIPA, is a chemical compound that has been synthesized for research purposes. It belongs to the class of pyrazole carboxamides and has been studied for its potential use in treating various diseases.
Wirkmechanismus
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one limitation of using N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide is that it may have off-target effects, which could complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide. One direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study its potential use in treating neurological disorders such as Parkinson's disease. Additionally, further research is needed to understand the off-target effects of N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide and how they may impact its use in lab experiments.
Conclusion:
In conclusion, N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide is a chemical compound that has been synthesized for research purposes. It has been studied for its potential use in treating various diseases and has been shown to have anti-tumor and anti-inflammatory effects. N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. While N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has advantages for lab experiments, it also has limitations, and further research is needed to fully understand its potential uses and off-target effects.
Synthesemethoden
The synthesis of N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 3,5-difluoro-4-iodoaniline with 2-bromo-5-methylpyridine. This reaction produces 3,5-difluoro-4-iodo-N-(5-methylpyridin-2-yl)aniline, which is then reacted with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate product. The final step involves the reaction of the intermediate with hydrazine hydrate to produce N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3,5-difluoro-4-iodophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2IN4O/c1-9-11(8-21-23(9)14-4-2-3-5-20-14)16(24)22-10-6-12(17)15(19)13(18)7-10/h2-8H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTKCNJQPVVRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C(=C3)F)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551938.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7551942.png)
![N-[3-chloro-4-(4-methoxyphenyl)sulfanylphenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7551951.png)
![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-(3-chlorophenyl)-N-methylpyrazole-4-carboxamide](/img/structure/B7551959.png)
![1-[4-[4-(Benzimidazol-1-yl)benzoyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B7551963.png)
![N-[[6-(cyclopropylmethoxy)pyridin-3-yl]methyl]-4-(1H-indol-3-yl)piperidine-1-carboxamide](/img/structure/B7551965.png)
![N-[[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7551966.png)

![[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551976.png)


![[2-(4-Bromophenyl)morpholin-4-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7551997.png)
![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)